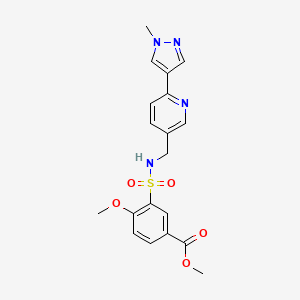

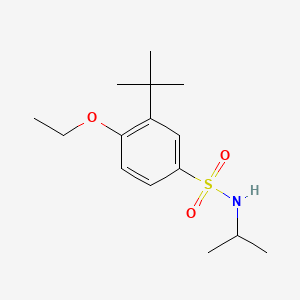

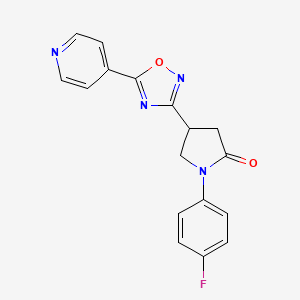

methyl 4-methoxy-3-(N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives involves multiple steps, including ring opening and closure reactions, and employs techniques like domino 1,3-dipolar cycloaddition and elimination. For instance, the synthesis of novel derivatives such as 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine from precursors has been reported (Halim & Ibrahim, 2022). These methods often employ catalysis and solvent-free conditions for improved yields and environmental sustainability.

Molecular Structure Analysis

The molecular structure of related compounds has been established through elemental analysis and spectral data, with theoretical calculations performed using methods like DFT to confirm the stability and electronic properties. For example, analyses have shown the high reactivity of certain positions for nucleophilic attack, and thermodynamic parameters have confirmed the stability of synthesized structures (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Compounds in this class have shown potential as tubulin polymerization inhibitors, indicating a promising antiproliferative activity towards human cancer cells without significant antimicrobial and antimalarial activities (Minegishi et al., 2015). The presence of specific functional groups, such as methoxy and methoxycarbonyl, is essential for their biological activity.

Physical Properties Analysis

The physical properties of similar compounds, including solubility, melting point, and crystalline structure, are crucial for their application and have been investigated through methods like X-ray diffraction. These studies provide insight into the crystal packing and molecular interactions within the structure, influencing the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with other molecules, are key to understanding the compound's potential applications. For instance, the polarographic studies of pyrazole derivatives in different solvents reveal the electrochemical behavior and the reduction process, which is critical for designing new compounds with desired properties (Seth et al., 1981).

Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Chemical Transformations

Scaffold for Highly Functionalised Heterocycles : The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the utility of similar compounds as scaffolds for the development of new highly functionalised heterocycles. This process involves domino 1,3-dipolar cycloaddition and elimination, showcasing the compound's potential in constructing complex molecular architectures (J. G. Ruano, Cristina Fajardo, M. R. Martín, 2005).

Synthesis of Heterocyclic Systems : Compounds analogous to the subject chemical are used in the synthesis of heterocyclic systems, including 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, demonstrating their role as versatile reagents in the preparation of N3-protected amino derivatives and other complex heterocycles (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).

Quantum Studies and NLO Properties : Research into novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridines, which share structural similarities with the query compound, involves quantum studies, non-linear optical (NLO) properties, and thermodynamic parameters, highlighting the compound's potential in advanced material science (S. A. Halim, M. Ibrahim, 2022).

Kavalactones and Natural Product Synthesis : The extraction and characterization of kavalactones and benzoic acid derivatives from natural sources, including a compound structurally related to the query molecule, emphasize its relevance in the discovery and synthesis of natural products and potential pharmaceutical applications (B. F. Mazzeu et al., 2017).

Antiproliferative Activity and Tubulin Polymerization Inhibition : The identification of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor from a series of synthesized compounds illustrates the potential of such molecules in antiproliferative applications and cancer research (Hidemitsu Minegishi et al., 2015).

Wirkmechanismus

Target of Action

The primary target of this compound, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation .

Mode of Action

Pralsetinib acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, inhibiting its activity and thereby preventing the signaling pathways that lead to cell growth and proliferation . It has shown effective inhibition against common RET oncogenic mutations with an IC50 value of approximately 0.4 nM .

Biochemical Pathways

By inhibiting the RET protein, Pralsetinib affects various biochemical pathways involved in cell growth and proliferation . This includes pathways driven by various RET mutations and fusions, which are often implicated in cancers such as non-small cell lung cancer (NSCLC) and thyroid cancer .

Pharmacokinetics

It is known that the compound has good solubility in dmso, with a concentration of at least 100 mg/ml (18741 mM), but is insoluble in water . This suggests that the compound may have good bioavailability when administered in a suitable formulation.

Result of Action

The inhibition of RET by Pralsetinib results in the suppression of cell growth and proliferation . This makes it particularly effective against cancers driven by RET mutations and fusions . In vitro studies have shown that Pralsetinib can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of cells with RET mutations compared to other multi-kinase inhibitors .

Action Environment

The action, efficacy, and stability of Pralsetinib can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of the environment Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s action and efficacy

Eigenschaften

IUPAC Name |

methyl 4-methoxy-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S/c1-23-12-15(11-21-23)16-6-4-13(9-20-16)10-22-29(25,26)18-8-14(19(24)28-3)5-7-17(18)27-2/h4-9,11-12,22H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEBEOXWKJGBMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-methoxy-3-(N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)

![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2495046.png)

![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)

![tert-Butyl 3'-oxo-3',4'-dihydro-1'H-spiro[azetidine-3,2'-quinoxaline]-1-carboxylate](/img/structure/B2495058.png)

![1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2495063.png)